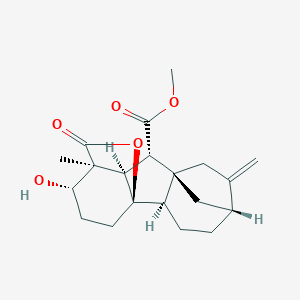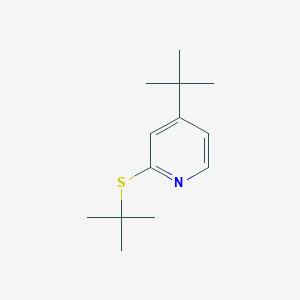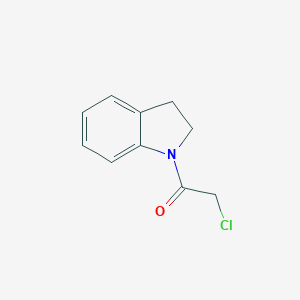
2-(p-(Diethylamino)phenyl)-N-(alpha-methylphenethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-(Diethylamino)phenyl)-N-(alpha-methylphenethyl)acetamide, commonly known as DEA or N-ethyl-alpha-methylphenethylamine, is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in the 1920s and has been used in scientific research as a tool for studying the central nervous system.
Mechanism Of Action
DEA acts as a stimulant of the central nervous system by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft.
Biochemical And Physiological Effects
DEA has been shown to increase alertness, concentration, and mood, as well as to decrease fatigue and appetite. It can also cause an increase in heart rate, blood pressure, and body temperature.
Advantages And Limitations For Lab Experiments
DEA has several advantages as a tool for studying the central nervous system. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, DEA also has several limitations. It is a Schedule I controlled substance in the United States, meaning that it is illegal to possess or use without a valid prescription. This can make it difficult to obtain for scientific research purposes. Additionally, DEA has a relatively short half-life, meaning that its effects are relatively short-lived.
Future Directions
There are several potential future directions for research on DEA. One area of interest is the development of new amphetamine-based compounds with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the long-term effects of amphetamine use on the central nervous system, particularly with regard to the potential for addiction and neurotoxicity. Finally, there is a need for further research on the potential therapeutic uses of amphetamines, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Synthesis Methods
DEA is synthesized by the reaction of alpha-methylphenethylamine with diethylamine and acetic anhydride. The resulting product is then purified through recrystallization.
Scientific Research Applications
DEA has been used in scientific research to study the effects of amphetamines on the central nervous system. It has been used as a tool to investigate the mechanisms of action of amphetamines, as well as to study the biochemical and physiological effects of these compounds.
properties
CAS RN |
18464-55-6 |
|---|---|
Product Name |
2-(p-(Diethylamino)phenyl)-N-(alpha-methylphenethyl)acetamide |
Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-[4-(diethylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C21H28N2O/c1-4-23(5-2)20-13-11-19(12-14-20)16-21(24)22-17(3)15-18-9-7-6-8-10-18/h6-14,17H,4-5,15-16H2,1-3H3,(H,22,24) |
InChI Key |
HKOILBCQRPQYMT-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CC(=O)NC(C)CC2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CC(=O)NC(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)





